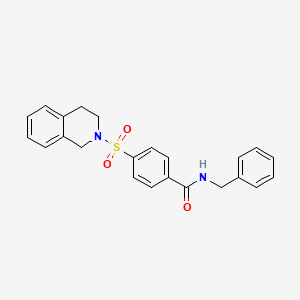
N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its benzyl group, sulfonyl linkage, and isoquinoline moiety. Its unique structure makes it of interest for research in chemistry, biology, medicine, and industry.
作用机制
Target of Action
The primary target of N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is the acetylcholinesterase enzyme (AChE) . AChE is a crucial enzyme in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition .
Mode of Action
This compound acts as a potent inhibitor of AChE . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft . This results in enhanced nerve impulse transmission, which can counteract the cognitive decline associated with conditions like Alzheimer’s disease .
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can enhance nerve impulse transmission . This can potentially improve cognitive function and memory, making the compound a potential therapeutic agent for conditions like Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide typically involves multiple steps:
Synthesis of 3,4-dihydroisoquinoline: : Starting with a precursor like 2-phenylethylamine, cyclization reactions under acidic conditions can form the isoquinoline core.
Introduction of the Sulfonyl Group: : A sulfonyl chloride reagent, such as benzenesulfonyl chloride, can be reacted with the 3,4-dihydroisoquinoline under basic conditions to introduce the sulfonyl group.
Attachment of the Benzyl Group: : The final step often involves nucleophilic substitution reactions where a benzyl chloride or similar reagent is introduced to attach the benzyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but scaled up with optimized conditions for yield and purity. Automation and continuous flow processes could improve efficiency and consistency in large-scale production.
化学反应分析
Types of Reactions
N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: : Can be oxidized to form sulfonic acids or other oxidized derivatives under the influence of strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reduction with agents like lithium aluminum hydride can potentially convert it back to its respective amines and alcohols.
Substitution: : The sulfonyl and benzyl groups make it prone to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic media.
Reduction: : Lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: : Benzyl chloride or similar reagents under basic or acidic conditions.
Major Products
Oxidation Products: : Sulfonic acids and various oxidized intermediates.
Reduction Products: : Amines and alcohols derived from the sulfonyl and benzyl groups.
Substitution Products: : Various substituted derivatives depending on the nucleophile or electrophile involved.
科学研究应用
Chemistry
N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide serves as an intermediate in organic synthesis and as a precursor for more complex chemical entities. Its unique structure allows for diverse derivatizations and functional group transformations.
Biology
In biological studies, this compound can be used to investigate enzyme interactions and cellular pathways due to its structural similarity to natural bioactive molecules.
Medicine
Potential applications in medicinal chemistry include the development of pharmaceuticals targeting specific enzymes or receptors. Its structural features make it a candidate for designing novel drugs with unique pharmacological properties.
Industry
Industrial applications could include its use as a building block in the synthesis of more complex organic materials, such as polymers or specialized chemicals for various manufacturing processes.
相似化合物的比较
Similar Compounds
N-benzyl-4-sulfonylbenzamide: : Similar but lacks the isoquinoline moiety, which may alter its biological activity and chemical reactivity.
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide: : Similar but without the benzyl group, potentially affecting its overall properties and applications.
Uniqueness
N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide's combination of benzyl, sulfonyl, and isoquinoline groups provides a distinct set of properties not present in other related compounds. This uniqueness makes it a versatile compound for diverse scientific research applications.
Hope you find this article helpful!
属性
IUPAC Name |
N-benzyl-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-23(24-16-18-6-2-1-3-7-18)20-10-12-22(13-11-20)29(27,28)25-15-14-19-8-4-5-9-21(19)17-25/h1-13H,14-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXLMJVSOGTOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
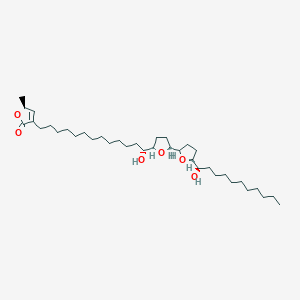
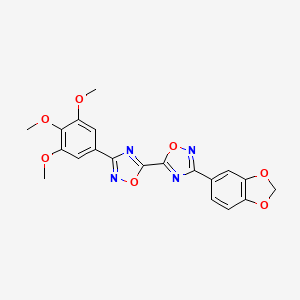
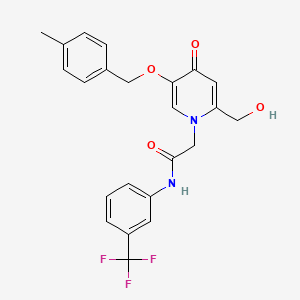
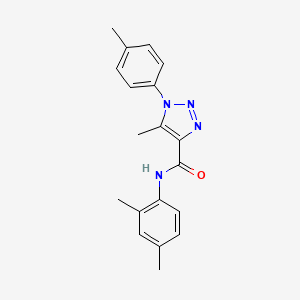
![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2873299.png)
![2-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2873302.png)
![N-[1-(2-fluorophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2873303.png)
![methyl 3-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate](/img/structure/B2873304.png)

![1-{6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B2873306.png)
![tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate](/img/structure/B2873310.png)
![2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2873313.png)
![1-[3-(Oxolan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2873314.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2873316.png)
